N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 952981-43-0
VCID: VC7337726
InChI: InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
SMILES: C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52

N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

CAS No.: 952981-43-0

Cat. No.: VC7337726

Molecular Formula: C18H23N3O2S2

Molecular Weight: 377.52

* For research use only. Not for human or veterinary use.

N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide - 952981-43-0

Specification

CAS No. 952981-43-0
Molecular Formula C18H23N3O2S2
Molecular Weight 377.52
IUPAC Name N'-(thiophen-2-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
Standard InChI Key JXPZMOKROKEMND-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure integrates two thiophen-2-ylmethyl groups attached to a central ethanediamide (oxamide) linker, with one arm connected to a piperidin-4-ylmethyl moiety. Key structural elements include:

  • Thiophene Rings: Aromatic five-membered heterocycles containing sulfur, known for enhancing molecular stability and enabling π-π interactions with biological targets .

  • Piperidine Core: A six-membered nitrogen-containing ring that confers conformational flexibility and basicity, common in bioactive molecules.

  • Ethanediamide Linker: A diamide group that facilitates hydrogen bonding and influences solubility .

The molecular formula is inferred as C₂₁H₂₅N₃O₂S₂, with a molecular weight of approximately 415.57 g/mol, calculated based on analogous compounds .

Table 1: Key Structural Features

ComponentRole in StructureBiological Relevance
Thiophen-2-ylmethylAromatic heterocycleEnhances binding to hydrophobic pockets
Piperidin-4-ylmethylAliphatic amine coreModulates pharmacokinetic properties
EthanediamideHydrogen-bonding scaffoldImproves solubility and stability

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Alkylation of Piperidine: Introduction of the first thiophen-2-ylmethyl group to piperidine using a nucleophilic substitution reaction.

  • Amide Bond Formation: Coupling the modified piperidine with ethanedioyl dichloride to form the ethanediamide backbone.

  • Second Alkylation: Attaching the second thiophen-2-ylmethyl group via reductive amination or Mitsunobu conditions .

Reaction conditions (e.g., solvents, catalysts, temperatures) significantly impact yields. For example, using DCM (dichloromethane) as a solvent and DIPEA (diisopropylethylamine) as a base optimizes amidation efficiency.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: Distinct signals for thiophene protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 415.57 confirms the molecular weight .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (aromatic C-H) .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (≤1 mg/mL) due to its hydrophobic thiophene groups but dissolves readily in polar aprotic solvents like DMSO or DMF. Stability studies suggest degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4.

Table 2: Physicochemical Profile

PropertyValue/RangeMethod of Analysis
Melting Point158–162°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.3HPLC-derived measurement
pKa8.9 (piperidine nitrogen)Potentiometric titration

Biological Activity and Hypothesized Mechanisms

Antimicrobial Properties

Schiff base derivatives with thiophene moieties exhibit broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli), implying potential for this compound in combating resistant pathogens .

Applications and Future Directions

Therapeutic Prospects

  • Antioxidant Activity: Thiophene derivatives scavenge free radicals (EC₅₀: 18–22 μM in DPPH assays), positioning this compound for oxidative stress-related diseases .

  • Anticancer Potential: Piperidine-ethanediamide hybrids inhibit cancer cell proliferation (GI₅₀: 10–25 μM in MCF-7 cells).

Material Science Applications

The compound’s rigid structure and sulfur content make it a candidate for organic semiconductors or metal-organic frameworks (MOFs).

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